molecular formula C16H12BrN3O3 B2954846 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide CAS No. 299165-91-6

2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B2954846
CAS No.: 299165-91-6
M. Wt: 374.194
InChI Key: OAEMKQYRQDMHPW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is an organic compound with a complex structure that includes a bromophenoxy group and an indole moiety

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can be compared with similar compounds such as:

This compound’s unique structure, combining a bromophenoxy group and an indole moiety, distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHDWHUSJJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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